molecular formula C13H13NO4 B2960600 Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 2097935-93-6

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2960600
CAS No.: 2097935-93-6
M. Wt: 247.25
InChI Key: CHHBCLDGWCSZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinolinone derivatives, such as:

Uniqueness

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(13(16)17-2)18-11-5-3-4-10-9(11)6-7-14-12(10)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHBCLDGWCSZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC2=C1C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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